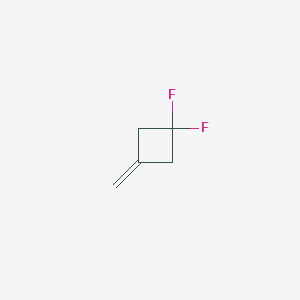

1,1-Difluoro-3-methylene-cyclobutane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,1-Difluoro-3-Methylene-Cyclobutane is a cyclic compound that belongs to the class of halogenated hydrocarbons. It is used in the preparation of azolotriazinone melanin concentrating hormone receptor-1 antagonists .

Synthesis Analysis

The synthesis of cyclobutanes, such as 1,1-Difluoro-3-methylene-cyclobutane, can be achieved through various methods. One such method involves the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates . Another method involves a [2 + 2] cycloaddition of terminal alkenes with allenoates . These methods provide a straightforward pathway to construct 1,1-Difluoro-3-methylene-cyclobutane in good yields .Molecular Structure Analysis

The molecular formula of 1,1-Difluoro-3-methylene-cyclobutane is C5H6F2. It is a cyclic compound, which means it consists of a closed ring of atoms.Chemical Reactions Analysis

Cyclobutanes, including 1,1-Difluoro-3-methylene-cyclobutane, are known to undergo a variety of reactions. For example, they can participate in [2 + 2] cycloadditions . The reactivity of these compounds can be influenced by factors such as angular strain, torsional strain, and steric interactions .Aplicaciones Científicas De Investigación

Photocatalytic Difluoromethylation Reactions

“1,1-Difluoro-3-methylene-cyclobutane” plays a significant role in photocatalytic difluoromethylation reactions . These reactions involve the introduction of difluoromethyl groups in the last stages of synthetic protocols. The CF2X group substitutions exert positive impacts on the physical properties of organic compounds including solubility, metabolic stability, and lipophilicity . This is of considerable importance in pharmaceutical, agrochemical, and materials science .

Difluoromethylation of Olefins

This compound is also used in the difluoromethylation of olefins . The process involves visible-light-photocatalyzed difluoromethylation reactions on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .

Hydrogenolysis

“1,1-Difluoro-3-methylene-cyclobutane” is used in the hydrogenolysis process . The C2–C3 bond of the cyclopropane ring undergoes cleavage exclusively over PdO or Raney nickel . The contribution of the fluorine substituent to the lengthening and weakening the C2–C3 bond of the cyclopropane ring seems to become a dominant factor in the regioselectivity .

Materials Science

Propiedades

IUPAC Name |

1,1-difluoro-3-methylidenecyclobutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2/c1-4-2-5(6,7)3-4/h1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJWEGORVHJWFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C1)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Difluoro-3-methylene-cyclobutane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Methylphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2879355.png)

![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2879356.png)

![2-(3,4-dimethylphenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2879357.png)

![1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![Methyl 2-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamido}acetate](/img/structure/B2879368.png)

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-6-methylpyrazine](/img/structure/B2879369.png)